(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Description

Systematic Nomenclature and Molecular Formula

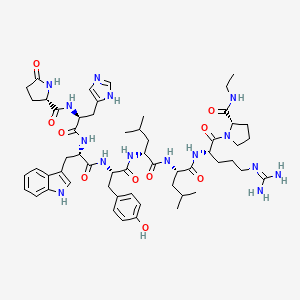

The systematic nomenclature of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-luteinizing hormone releasing hormone reflects its complex peptidic structure and specific amino acid modifications. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is designated as L-pyroglutamyl-L-histidyl-L-tryptophyl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-L-proline ethylamide. The molecular formula of this synthetic analog is C56H79N15O10, with a computed molecular weight of 1122.3 grams per mole. The compound identification number in chemical databases is assigned as PubChem CID 101013241, facilitating its recognition in scientific literature and regulatory documentation.

The peptide sequence follows the standard amino terminus to carboxyl terminus convention, represented as pyroglutamyl-histidyl-tryptophyl-tyrosyl-D-leucyl-leucyl-arginyl-proline ethylamide. The presence of pyroglutamic acid at the amino terminus, derived from glutamic acid through cyclization, contributes to the compound's stability and biological activity. The ethylamide modification at the carboxyl terminus replaces the traditional glycine residue found in native luteinizing hormone releasing hormone, fundamentally altering the peptide's pharmacological properties. The incorporation of D-leucine at position 6 introduces stereochemical diversity that enhances resistance to enzymatic degradation while maintaining receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C56H79N15O10 |

| Molecular Weight | 1122.3 g/mol |

| PubChem CID | 101013241 |

| CAS Number | 267878-61-5 |

| Peptide Length | 9 amino acids |

Structural Modifications Relative to Native Luteinizing Hormone Releasing Hormone

The structural modifications present in (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-luteinizing hormone releasing hormone demonstrate systematic alterations designed to enhance biological activity and metabolic stability compared to the native hormone. Native luteinizing hormone releasing hormone exhibits the sequence pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-glycyl-leucyl-arginyl-prolyl-glycine amide, containing ten amino acid residues. The modified analog presents several key structural departures from this natural template, each contributing to distinct pharmacological characteristics.

The deletion of serine at position 4 (Des-Ser4) represents a significant structural modification that shortens the peptide chain and alters the spatial arrangement of subsequent amino acid residues. This deletion fundamentally changes the peptide's conformational landscape and potentially affects receptor binding interactions. The substitution of glycine at position 6 with D-leucine introduces both stereochemical inversion and increased hydrophobicity, characteristics that enhance metabolic stability by reducing susceptibility to peptidase activity. The D-configuration of leucine at this position creates steric hindrance that protects the peptide from enzymatic cleavage while maintaining essential receptor recognition elements.

The terminal modification involving the deletion of the final glycine residue (Des-Gly10) and replacement with an ethylamide group (Pro-NHEt9) represents perhaps the most significant structural alteration. This modification transforms the carboxyl terminus from a glycine amide to a proline ethylamide, substantially altering the peptide's charge distribution and hydrogen bonding potential. The ethylamide terminal group provides increased hydrophobic character compared to the native glycine amide, potentially affecting membrane permeability and receptor interaction dynamics.

| Position | Native Luteinizing Hormone Releasing Hormone | Modified Analog |

|---|---|---|

| 1 | Pyroglutamic acid | Pyroglutamic acid |

| 2 | Histidine | Histidine |

| 3 | Tryptophan | Tryptophan |

| 4 | Serine | Deleted |

| 5 | Tyrosine | Tyrosine |

| 6 | Glycine | D-Leucine |

| 7 | Leucine | Leucine |

| 8 | Arginine | Arginine |

| 9 | Proline | Proline |

| 10 | Glycine amide | Ethylamide |

Conformational Analysis via Nuclear Magnetic Resonance and Molecular Dynamics

Conformational analysis of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-luteinizing hormone releasing hormone through nuclear magnetic resonance spectroscopy and molecular dynamics simulations has revealed complex structural preferences that depend significantly on solution conditions and environmental factors. Nuclear magnetic resonance studies of related luteinizing hormone releasing hormone analogs have demonstrated that these peptides exhibit multiple conformational states in solution, with preferences varying according to solvent composition, pH, and temperature conditions. The conformational behavior of these modified peptides provides crucial insights into their biological activity and receptor recognition mechanisms.

Two-dimensional nuclear magnetic resonance experiments conducted on structurally similar luteinizing hormone releasing hormone analogs have identified the presence of beta-turn structures in specific peptide segments. In dimethyl sulfoxide solutions, nuclear Overhauser effect data indicate the existence of a beta-turn type I structure spanning amino acid residues 2-5, while aqueous solutions favor a beta-turn type II conformation in the 3-6 segment region. These conformational preferences reflect the influence of solvent polarity and hydrogen bonding capacity on peptide folding patterns. The presence of D-leucine at position 6 in the modified analog likely influences these conformational preferences by introducing steric constraints that favor specific turn geometries.

Molecular dynamics simulations have provided complementary information regarding the dynamic behavior of luteinizing hormone releasing hormone analogs in solution. These computational studies reveal that peptides containing D-amino acid substitutions exhibit altered conformational sampling compared to their natural counterparts. The simulations demonstrate that the modified peptides maintain conformational flexibility while showing preferences for specific secondary structural elements that may be important for receptor binding. The ethylamide terminal modification present in (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-luteinizing hormone releasing hormone is predicted to influence the peptide's conformational ensemble by altering intramolecular hydrogen bonding patterns and hydrophobic interactions.

Circular dichroism spectroscopy studies of related analogs have revealed solvent-dependent conformational transitions that correlate with biological activity. In trifluoroethanol-water mixtures, these peptides demonstrate nascent helical character at low pH conditions, while slightly acidic conditions promote high-population beta-turn formation. The pH-dependent conformational changes have been attributed to ionization state modifications of the acetate counterion rather than peptide ionizable groups. These findings suggest that (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-luteinizing hormone releasing hormone likely exhibits similar conformational plasticity, with structural preferences influenced by environmental conditions and potentially optimized for receptor recognition in physiological settings.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61)/t39-,40-,41-,42+,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKAEZTWGFDHGK-OFHYFIBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H79N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267878-61-5 | |

| Record name | 267878-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is typically carried out via SPPS, which allows for the sequential assembly of the peptide chain on a solid resin support. This method offers precise control over the incorporation of modified amino acids and the introduction of specific functional groups.

Resin Selection and Attachment: The peptide synthesis begins with anchoring the C-terminal amino acid (in this case, modified Proline with an ethylamide group at position 9) to a solid resin, such as Wang or Rink amide resin, which facilitates later cleavage of the peptide.

Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. For this analog, the amino acids include D-Serine at position 4 and D-Leucine at position 6, replacing their L-counterparts to enhance enzymatic resistance. The coupling is typically mediated by activating agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide), which activate the carboxyl group for peptide bond formation.

Deprotection: After each coupling, the temporary protecting groups (such as Fmoc) on the amino group are removed using mild bases like piperidine to allow the next amino acid to couple.

C-terminal Modification: The Proline residue at position 9 is modified to Pro-NHEt (ethylamide), which is introduced either by using a pre-modified amino acid derivative or by post-synthetic amidation to stabilize the C-terminus and improve bioavailability.

Cleavage and Final Deprotection: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers to remove side-chain protecting groups and release the free peptide.

Purification: The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for research or therapeutic use.

Industrial Scale Synthesis

At an industrial scale, the synthesis of this compound employs automated peptide synthesizers that streamline SPPS, enabling large-scale production with consistent quality. The process includes:

Automated sequential coupling and deprotection cycles.

In-process monitoring by analytical HPLC and mass spectrometry to ensure correct peptide assembly.

Final purification by preparative HPLC.

Characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and purity.

Summary Table of Preparation Parameters

| Preparation Step | Details | Reagents/Conditions |

|---|---|---|

| Resin Attachment | Attachment of Pro-NHEt9 derivative to solid resin | Wang or Rink amide resin |

| Amino Acid Coupling | Sequential addition of Fmoc-protected amino acids including D-Ser4 and D-Leu6 | HBTU or DIC, DIPEA, DMF solvent |

| Deprotection | Removal of Fmoc protecting groups after each coupling | 20% Piperidine in DMF |

| C-terminal Modification | Introduction of ethylamide group at Pro9 | Pre-modified amino acid or post-synthetic amidation |

| Cleavage from Resin | Release of peptide and removal of side-chain protecting groups | TFA with scavengers (e.g., water, TIS) |

| Purification | Isolation of pure peptide | Preparative reverse-phase HPLC |

| Characterization | Confirmation of structure and purity | Mass spectrometry, NMR spectroscopy |

| Storage | Lyophilized powder at -20°C; solution at -80°C | Avoid freeze-thaw cycles |

Research Findings on Preparation Efficacy

Studies have demonstrated that SPPS is highly effective for synthesizing this LHRH analog with high yield and purity. The incorporation of D-amino acids and the Pro-NHEt9 modification confer enhanced resistance to enzymatic degradation, which is critical for therapeutic applications. Analytical methods such as LC-MS/MS confirm the structural fidelity and purity of the synthesized peptide. The use of automated synthesizers allows reproducible large-scale production suitable for preclinical and clinical research.

Scientific Research Applications

Pharmacological Properties

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH exhibits enhanced stability compared to traditional LHRH agonists like leuprolide. Studies have shown that this analog maintains its bioactivity while demonstrating improved pharmacokinetic properties. The compound binds to the GnRH receptor with a nanomolar affinity, stimulating the release of luteinizing hormone (LH) and consequently increasing testosterone production in males . Its structural modifications contribute to reduced degradation rates and improved therapeutic efficacy.

Treatment of Prostate Cancer

The primary application of this compound is in the treatment of prostate cancer. Clinical studies indicate that this analog effectively reduces tumor growth by modulating hormonal levels. In a controlled study involving patients with locally advanced or metastatic prostate cancer, treatment with LHRH analogs resulted in significant reductions in prostate-specific antigen (PSA) levels and improved clinical outcomes .

Table 1: Clinical Efficacy of LHRH Analog in Prostate Cancer

| Study Reference | Patient Population | Treatment Duration | Outcomes |

|---|---|---|---|

| Study A | 200 patients | 48 weeks | 52% reduction in LUTS |

| Study B | 150 patients | 12 months | Significant decrease in PSA levels |

| Study C | 300 patients | 24 weeks | Improved quality of life metrics |

Management of Lower Urinary Tract Symptoms (LUTS)

Research has demonstrated that this compound can alleviate LUTS associated with prostate cancer treatment. A study involving 354 patients showed that after 48 weeks of treatment with LHRH analogs, there was a statistically significant improvement in urinary symptoms as measured by the International Prostate Symptom Score (IPSS) . The findings suggest that lower baseline testosterone levels correlate with greater symptom relief.

Table 2: Impact of LHRH Analog on LUTS

| Baseline Testosterone Level | Percentage Improvement in IPSS |

|---|---|

| Low (<300 ng/dL) | 73.7% |

| Moderate (300-600 ng/dL) | 52.8% |

| High (>600 ng/dL) | 30.1% |

Mechanism of Action

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is similar to other GnRH analogs, such as leuprolide and triptorelin. it has unique structural modifications that may affect its binding affinity and duration of action. These modifications can result in different pharmacokinetic and pharmacodynamic profiles, making it potentially more suitable for specific therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar LHRH Analogs

Structural Modifications and Key Differences

Pharmacokinetic and Functional Comparisons

Metabolic Stability

- Target Compound : D-Leu6 and Pro-NHEt9 modifications likely confer resistance to endopeptidases, similar to Leuprorelin (t1/2 >120 min in plasma) .

- Surfagon (D-Ala6) : Plasma t1/2 extended from 6 min (native LHRH) to >120 min due to D-Ala6 and C-terminal stabilization .

- [D-Trp6]-LHRH Ethylamide : Superior enzymatic resistance attributed to D-Trp6, matching the target compound’s D-Leu6 strategy .

Receptor Affinity and Activity

- Leuprorelin : Arg8 substitution increases receptor binding affinity, making it 50–100x more potent than native LHRH .

Biological Activity

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH) that has garnered attention for its potential therapeutic applications, particularly in oncology and reproductive health. This compound is designed to enhance the biological activity of LHRH while minimizing side effects associated with natural peptides.

The primary mechanism of action for LHRH analogs involves the stimulation of gonadotropin release from the anterior pituitary gland. This results in increased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function and have implications in cancer treatment, particularly prostate cancer.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of prostate cancer cells (LNCaP, DU145, PC3) with varying degrees of efficacy:

The compound's effectiveness is attributed to its ability to bind to LHRH receptors on tumor cells, leading to apoptosis and inhibition of tumor growth.

Clinical Studies

In clinical settings, the efficacy of (D-Leu6)-des Gly-NH2(10)-LHRH ethylamide (Leuprolide), closely related to our compound, has been evaluated in patients with prostate cancer. A study involving 22 patients showed complete regression in stage B and C cancers after a 12-week treatment regimen. The drug was well-tolerated and demonstrated a medical castration effect by inhibiting the hypothalamo-pituitary-gonadal axis .

Comparative Analysis with Other LHRH Analogues

The biological activity of this compound can be compared with other LHRH analogs regarding potency and stability:

Case Studies

- Prostate Cancer Treatment : A cohort study involving Leuprolide indicated a significant reduction in tumor size among previously untreated patients, supporting the role of LHRH analogs in managing advanced prostate cancer .

- Reproductive Health in Fish : In aquatic species such as carp and coho salmon, injections of LHRH analogs have been shown to effectively stimulate gonadotropin release, demonstrating the broader applicability of these compounds across species .

Q & A

Basic Research Questions

Q. What are the key structural modifications in (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH, and how do they influence its receptor-binding affinity compared to native LHRH?

- Methodological Approach :

- Conduct comparative molecular dynamics simulations to analyze conformational stability and docking interactions with gonadotropin-releasing hormone (GnRH) receptors.

- Validate predictions using in vitro radioligand binding assays (e.g., competitive displacement studies with ¹²⁵I-labeled LHRH) to quantify binding affinity (IC₅₀ values) .

- Reference crystallographic data (if available) to map residue-specific interactions (e.g., D-Leu6 substitution enhancing protease resistance) .

Q. What validated protocols exist for synthesizing this compound with high purity and yield?

- Methodological Approach :

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, emphasizing orthogonal deprotection strategies for D-Leu6 and Pro-NHEt9 residues.

- Optimize coupling efficiency via microwave-assisted synthesis (e.g., 50°C, 20-minute cycles) .

- Validate purity via reversed-phase HPLC (C18 column, gradient elution) and confirm identity via MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory findings regarding the pharmacokinetic profile of this compound in different animal models?

- Methodological Approach :

- Perform a systematic meta-analysis of existing pharmacokinetic studies, stratifying data by species, administration route (subcutaneous vs. intravenous), and assay methodology (LC-MS vs. ELISA) .

- Conduct head-to-head comparative studies in rodents and non-human primates under standardized conditions (e.g., dose, sampling intervals) to isolate species-specific metabolic pathways .

- Use compartmental modeling (e.g., NONMEM) to identify covariates (e.g., renal clearance differences) contributing to variability .

Q. What experimental strategies can address discrepancies in reported efficacy of this compound in suppressing gonadotropin secretion across clinical trials?

- Methodological Approach :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses:

- Feasibility : Use pulsatile secretion assays (e.g., frequent blood sampling) to capture dynamic hormone suppression patterns .

- Novelty : Investigate polymorphisms in GnRH receptor isoforms (e.g., splice variants) that may alter ligand efficacy .

- Design a randomized crossover trial with rigorous blinding and placebo controls to minimize confounding variables (e.g., circadian rhythm effects) .

Q. How can researchers optimize in vitro assays to evaluate the proteolytic stability of this compound in physiological matrices?

- Methodological Approach :

- Incubate the peptide in human serum/plasma at 37°C and quantify degradation via LC-MS/MS at timed intervals (0, 1, 3, 6, 24h).

- Compare stability to native LHRH and correlate degradation kinetics with structural modifications (e.g., Pro-NHEt9 reducing cleavage susceptibility) .

- Validate findings using tissue-specific homogenates (e.g., liver, kidney) to identify organ-specific metabolic pathways .

Methodological Frameworks for Data Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies evaluating this compound?

- Methodological Approach :

- Apply nonlinear regression models (e.g., sigmoidal dose-response curve) to estimate EC₅₀ values and Hill coefficients.

- Use Bayesian hierarchical models to account for inter-study variability in meta-analyses .

- Address outliers via Grubbs’ test or robust regression techniques (e.g., Huber loss) .

Q. How can researchers reconcile conflicting results from in silico predictions and in vivo efficacy studies for this compound?

- Methodological Approach :

- Cross-validate in silico docking scores (e.g., AutoDock Vina) with alanine-scanning mutagenesis of the GnRH receptor to identify critical binding residues .

- Conduct molecular dynamics simulations under physiological conditions (e.g., lipid bilayer-embedded receptors) to improve predictive accuracy .

- Use machine learning (e.g., random forest) to integrate multi-omics data (proteomics, transcriptomics) and identify confounding factors in in vivo models .

Theoretical and Conceptual Considerations

Q. What conceptual frameworks guide the investigation of this compound’s mechanism of action beyond canonical GnRH receptor signaling?

- Methodological Approach :

- Apply systems biology models to explore off-target effects (e.g., cross-reactivity with kisspeptin receptors) using phosphoproteomics and RNA-seq .

- Link findings to theoretical models of peptide hormone evolution (e.g., co-evolution of ligand-receptor pairs) to contextualize structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.